molecular formula C10H9F3O4 B13723666 Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate

Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B13723666
M. Wt: 250.17 g/mol
InChI Key: MIFXUGQXICBRAZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a hydroxy group, and the hydrogen atom at the ortho position is replaced by a 2,2,2-trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the trifluoroethoxy group, making it less lipophilic.

    Methyl 2-hydroxy-4-(2,2,2-trifluoroethoxy)benzoate: Similar structure but with the hydroxy group at a different position.

    Benzoic acid, 4-[(2,2,2-trifluoroethoxy)methyl]-, hydrazide: Contains a hydrazide group instead of an ester

Uniqueness

Methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both the hydroxy and trifluoroethoxy groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C10H9F3O4

Molecular Weight

250.17 g/mol

IUPAC Name

methyl 4-hydroxy-2-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C10H9F3O4/c1-16-9(15)7-3-2-6(14)4-8(7)17-5-10(11,12)13/h2-4,14H,5H2,1H3

InChI Key

MIFXUGQXICBRAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)OCC(F)(F)F

Origin of Product

United States

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